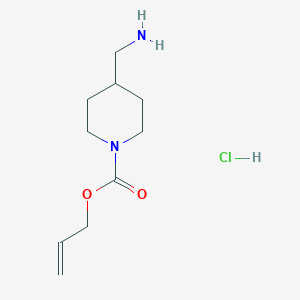
Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H19ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of allyl chloroformate with 4-(aminomethyl)piperidine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; usually in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
- 1-Boc-4-(aminomethyl)piperidine
- 4-(aminomethyl)piperidine
- 4-(aminomethyl)pyridine
Comparison:
- 1-Boc-4-(aminomethyl)piperidine: This compound has a tert-butoxycarbonyl (Boc) protecting group, making it more stable and less reactive compared to Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride.
- 4-(aminomethyl)piperidine: Lacks the allyl group, making it less versatile in synthetic applications.
- 4-(aminomethyl)pyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the allyl and piperidine moieties, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C10H19ClN2O2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-2-7-14-10(13)12-5-3-9(8-11)4-6-12;/h2,9H,1,3-8,11H2;1H |
InChI Key |
NWXIYCXXNLFYLX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















